Superior Ocular and CNS Penetration: Quantified by Lipophilicity and Protein Binding Relative to Acetazolamide
Methazolamide demonstrates significantly higher unbound drug fraction and greater lipophilicity than acetazolamide, leading to enhanced tissue penetration into the aqueous humor and cerebrospinal fluid (CSF) . Its plasma protein binding is 55%, compared to 90% for acetazolamide, while its plasma half-life is approximately 14 hours, markedly longer than acetazolamide's 2.4–5.8 hours [1].
| Evidence Dimension | Plasma Protein Binding |
|---|---|
| Target Compound Data | 55% protein bound |
| Comparator Or Baseline | Acetazolamide: 90% protein bound |
| Quantified Difference | 35 percentage point absolute reduction in binding |
| Conditions | Human plasma pharmacokinetic studies |
Why This Matters
Lower protein binding and higher lipophilicity directly predict superior ocular bioavailability and CNS exposure, which is critical for achieving therapeutic IOP reduction and for neurological research applications.
- [1] Medicine.com. Methazolamide (Neptazane) HCP Information. View Source
